N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide
Description
N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide is a benzothiazole derivative characterized by a 6-nitro-substituted benzothiazole core linked to a 4-phenoxybutanamide side chain. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused bicyclic structure, known for their diverse pharmacological activities, including antimicrobial, antiparasitic, and enzyme-inhibitory properties . The phenoxybutanamide moiety contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic properties.
Properties
Molecular Formula |
C17H15N3O4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide |
InChI |
InChI=1S/C17H15N3O4S/c21-16(7-4-10-24-13-5-2-1-3-6-13)19-17-18-14-9-8-12(20(22)23)11-15(14)25-17/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,19,21) |
InChI Key |
KOSHUGIIXMMQSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Coupling with 4-Phenoxybutanoic Acid: The nitrated benzothiazole is then coupled with 4-phenoxybutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like tin(II) chloride in hydrochloric acid.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the phenoxy group with other nucleophiles, forming various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the nitro group and the benzothiazole ring suggests possible antimicrobial or anticancer properties, which can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, derivatives of this compound could be developed as potential therapeutic agents. The benzothiazole ring is a common pharmacophore in many drugs, and modifications to the phenoxybutanamide moiety could lead to compounds with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide would depend on its specific application. In a biological context, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzothiazole ring could bind to specific protein targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their biological activities, highlighting differences in substituents and pharmacological profiles:
| Compound Name | Substituents on Benzothiazole | Side Chain Structure | Biological Activity (IC50/MIC) | Target/Mechanism | Source (Evidence ID) |
|---|---|---|---|---|---|
| N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide (Target Compound) | 6-nitro | 4-phenoxybutanamide | Not explicitly reported | Likely antimicrobial/antiparasitic | N/A |
| BTC-r : N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide | 6-nitro | Pyridine-3-yl amino acetamide | Broad-spectrum antimicrobial activity (MIC: 3.125–12.5 µg/ml) | DNA gyrase inhibition | |
| Compound 39 : 2-{[(6-nitro-1,3-benzothiazol-2-yl)amino]carbonyl}phenyl acetate | 6-nitro | Phenyl acetate | Antigiardial activity (IC50: 0.297 µM) | Protozoal enzyme inhibition | |
| Compound E : (6-nitro-1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid | 6-nitro | Methanesulfonic acid-phenyl carbamoyl | LMWPTP inhibition (Ki: ~1.00 µM) | Enzyme inhibition (conformational modulation) | |
| N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenylbutanamide | 6-chloro | 4-phenylbutanamide | Not explicitly reported | Structural analog (chloro vs. nitro) |
Key Structural and Functional Insights:
Nitro vs. Chloro Substituents: The 6-nitro group (target compound, BTC-r, compound 39) introduces strong electron-withdrawing effects, enhancing interactions with enzymes like DNA gyrase or protozoal targets .
Side Chain Modifications: The 4-phenoxybutanamide in the target compound likely increases lipophilicity compared to the polar methanesulfonic acid in compound E . This could favor membrane penetration in antimicrobial contexts but reduce solubility. The pyridine-3-yl amino acetamide in BTC-r enhances antibacterial activity via DNA gyrase inhibition, while the phenyl acetate in compound 39 optimizes antiparasitic potency .
Biological Activity Trends :
- Nitro-substituted benzothiazoles consistently show high potency. For example, compound 39’s IC50 of 0.297 µM against Giardia surpasses metronidazole (18-fold) , while BTC-r’s MIC of 3.125 µg/ml against E. coli indicates strong antibacterial activity .
- Compound E’s enzyme inhibition (Ki ~1.00 µM) suggests nitro-benzothiazoles can also target mammalian enzymes, though with different side-chain requirements .
Synthetic Routes: Analogs like BTC-r and compound 39 are synthesized via coupling reactions between substituted 2-amino-benzothiazoles and activated acyl groups (e.g., chloroacetamide or phenyl esters) . The target compound likely follows similar protocols, with phenoxybutanoyl chloride as a probable reagent.
Biological Activity
N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique chemical structure, characterized by the presence of a nitro group on the benzothiazole ring and a phenoxybutanamide moiety, contributes to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound can be represented as follows:
Key Features:
- Benzothiazole Core : The benzothiazole ring system is known for its biological significance and serves as a scaffold for various pharmacological agents.
- Nitro Group : The nitro substituent enhances the compound's reactivity and potential interactions with biological targets.
- Phenoxybutanamide Moiety : This structural feature may influence the compound's binding affinity to enzymes and receptors.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Interaction : It can bind to various receptors, modulating signaling pathways that regulate cell growth and survival.
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to oxidative stress or apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent.
Anticancer Properties
The compound has been investigated for its anticancer activity. It has demonstrated:
- Cytotoxic Effects : In vitro studies indicate that it can induce cell death in cancer cell lines through apoptosis.
- Cell Cycle Arrest : Data suggest it may cause cell cycle arrest at specific phases, inhibiting tumor growth.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide | Structure | Different side chain | Moderate antimicrobial activity |
| N-(6-nitrobenzothiazole) | Structure | Lacks amide functionality | Limited biological activity |
| N-(4-methoxy-6-nitrobenzothiazole) | Structure | Methoxy substitution | Notable anti-inflammatory activity |
The presence of the phenoxybutanamide moiety in this compound enhances its reactivity and biological activity compared to other similar compounds.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on human breast cancer cell lines (MCF7). Results indicated a dose-dependent increase in cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics.
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
